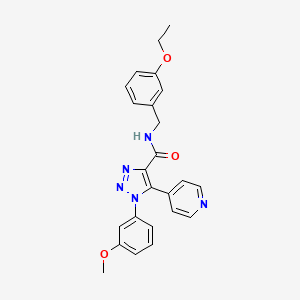

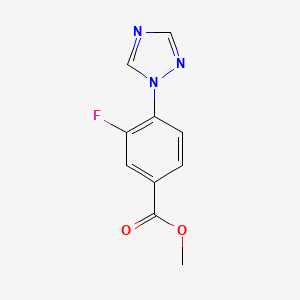

N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the triazole ring, carboxamide, and substituted benzyl and phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related triazole compounds involves acid-catalyzed reactions, as seen in the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, which was achieved with an 88% yield from a reaction between a triazole-carbohydrazide and an aldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound may also involve similar condensation reactions under acidic conditions, possibly utilizing an aldehyde with an ethoxy group and a methoxy-substituted phenylamine with a triazole moiety.

Molecular Structure Analysis

X-ray diffraction and AM1 molecular orbital methods have been used to elucidate the structure and conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . These techniques could be applied to determine the precise molecular structure of "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide," revealing the orientation of its functional groups and overall molecular conformation.

Chemical Reactions Analysis

The compound's functional groups suggest it may participate in various chemical reactions. For instance, the triazole ring might be involved in nucleophilic substitution reactions, while the carboxamide group could engage in the formation of hydrogen bonds, similar to the intermolecular N-H...O hydrogen bonds observed in the solvated carboxamide compound . Additionally, the presence of methoxy and ethoxy groups could influence the compound's reactivity towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the solubility, melting point, and stability could be affected by the presence of the triazole ring and substituted benzyl and phenyl groups. The compound's biological activity, such as gastric antisecretory activity, could be comparable to that of the nicotinamide derivatives, which also contain a pyridine moiety and have shown potent inhibitory activities . Furthermore, the compound's potential as a radiotracer in PET imaging could be explored, similar to the synthesis of a pyrazolopyridine derivative for imaging B-Raf(V600E) in cancers .

Applications De Recherche Scientifique

Scientific Research Applications

Research on compounds with similar structural features, such as those containing triazole rings and substituted benzyl groups, has demonstrated a wide range of potential applications, particularly in the development of pharmaceutical agents. For instance, triazole derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The presence of methoxyphenyl and ethoxybenzyl groups can influence the compound's binding affinity and selectivity towards different biological targets, enhancing its therapeutic potential.

Antimicrobial and Anticancer Properties : Derivatives of triazole have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds often target specific enzymes or pathways critical for the survival of pathogens or cancer cells, showcasing the versatility of triazole derivatives in drug development (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition : The triazole core is also investigated for its role in enzyme inhibition, which is crucial for designing drugs against various diseases, including metabolic disorders and neurological conditions. For example, certain triazole compounds exhibit inhibitory effects against enzymes like cyclooxygenase (COX), which are involved in the inflammatory response, suggesting their potential use as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Applications : Research into the modulation of serotonin receptors by triazole derivatives indicates potential applications in treating neurological disorders, such as depression and anxiety. The interaction with serotonin receptors highlights the complex pharmacological profiles that can be achieved through structural modifications of the triazole ring (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Structural Analysis and Drug Design : The design and synthesis of triazole derivatives, including those with substituted phenyl and pyridyl groups, contribute significantly to the field of drug discovery. By elucidating the structural requirements for biological activity, researchers can develop more potent and selective therapeutic agents. Computational studies, including DFT calculations and molecular docking, are essential tools in this process, allowing for the prediction and optimization of drug-receptor interactions (Karayel, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-3-32-21-9-4-6-17(14-21)16-26-24(30)22-23(18-10-12-25-13-11-18)29(28-27-22)19-7-5-8-20(15-19)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILHLIYWHSANJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)